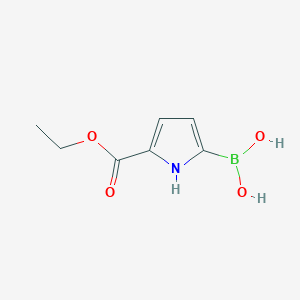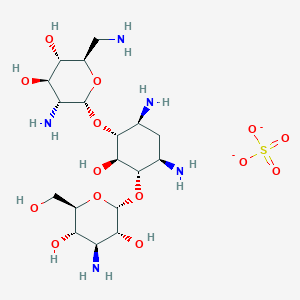
Bekanamycinsulfate salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bekanamycin sulfate salt, also known as Kanamycin B sulfate salt, is an aminoglycoside antibiotic. It is a derivative of kanamycin A and is known for its bactericidal properties. The compound is primarily used in the treatment of various bacterial infections, particularly those caused by Gram-negative bacteria .
Méthodes De Préparation
Bekanamycin sulfate salt is typically synthesized through the fermentation of the bacterium Streptomyces kanamyceticus. The fermentation process involves cultivating the bacterium in a nutrient-rich medium, followed by extraction and purification of the antibiotic. The purified product is then formulated as a sulfate salt for medical use .
Analyse Des Réactions Chimiques
Bekanamycin sulfate salt undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Applications De Recherche Scientifique
Bekanamycin sulfate salt has a wide range of applications in scientific research, including:
Chemistry: It is used as a selection agent for cells transformed with kanamycin resistance genes.
Biology: It is used to study protein synthesis and the effects of antibiotics on bacterial cells.
Medicine: It is used to treat bacterial infections, particularly those caused by Gram-negative bacteria.
Industry: It is used in the production of antibiotics and other pharmaceutical products.
Mécanisme D'action
Bekanamycin sulfate salt exerts its effects by binding to the 30S subunit of the bacterial ribosome. This binding interferes with protein synthesis by causing misreading of the mRNA, which ultimately leads to the death of the bacterial cell. The compound specifically targets the 16S rRNA and a single amino acid of protein S12 .
Comparaison Avec Des Composés Similaires
Bekanamycin sulfate salt is similar to other aminoglycoside antibiotics, such as:
Kanamycin A sulfate salt: Bekanamycin is a derivative of kanamycin A and shares similar bactericidal properties.
Amikacin sulfate: This compound is synthesized by acylation of kanamycin A and is used to treat more resistant Gram-negative bacterial infections.
Gentamicin sulfate: Another aminoglycoside antibiotic with a similar mechanism of action but different spectrum of activity
Bekanamycin sulfate salt is unique in its specific binding to the 30S ribosomal subunit and its effectiveness against a wide range of bacterial infections.
Propriétés
Formule moléculaire |
C18H37N5O14S-2 |
|---|---|
Poids moléculaire |
579.6 g/mol |
Nom IUPAC |
(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfate |
InChI |
InChI=1S/C18H37N5O10.H2O4S/c19-2-6-11(26)12(27)9(23)17(30-6)32-15-4(20)1-5(21)16(14(15)29)33-18-13(28)8(22)10(25)7(3-24)31-18;1-5(2,3)4/h4-18,24-29H,1-3,19-23H2;(H2,1,2,3,4)/p-2/t4-,5+,6+,7+,8-,9+,10+,11+,12+,13+,14-,15+,16-,17+,18+;/m0./s1 |
Clé InChI |
YGTPKDKJVZOVCO-KELBJJLKSA-L |
SMILES isomérique |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)N)N.[O-]S(=O)(=O)[O-] |
SMILES canonique |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)N)N.[O-]S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


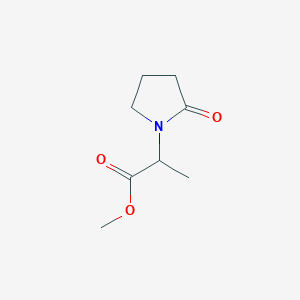
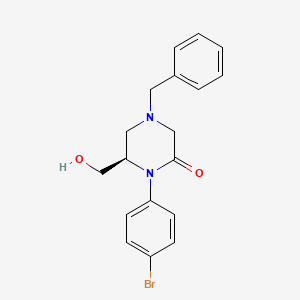
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyoxane-2-carboxylic acid](/img/structure/B13411703.png)
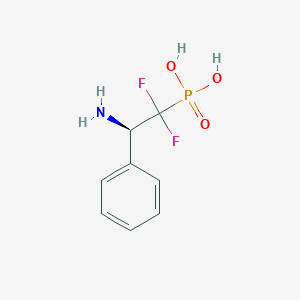
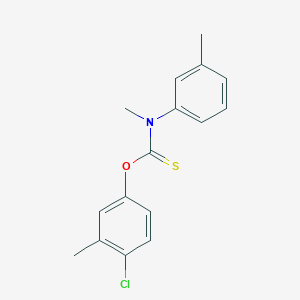
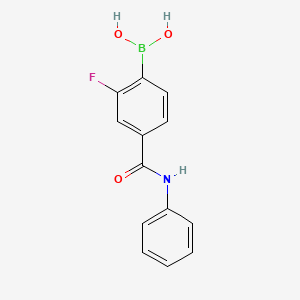
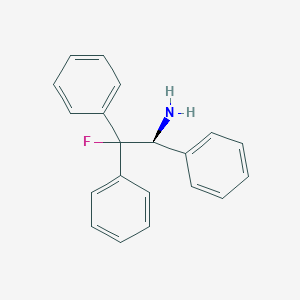
![(1H-Indol-6-yl)(4-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperazin-1-yl)methanone](/img/structure/B13411738.png)
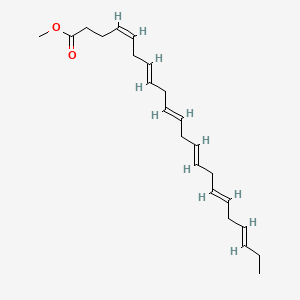
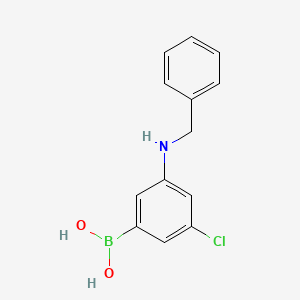
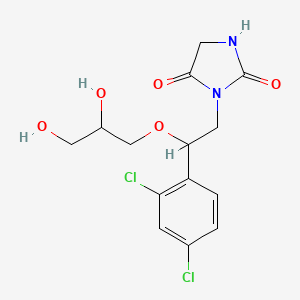
![N-[4-[[(2-Amino-1,4-dihydro-7-methyl-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-Glutamic Acid](/img/structure/B13411765.png)

